5-Sulfosalicylaldehyde sodium salt 5-Sulfosalicylaldehyde sodium salt
Brand Name: Vulcanchem
CAS No.: 16856-04-5
VCID: VC21044294
InChI: InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1
SMILES: C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+]
Molecular Formula: C7H5NaO5S
Molecular Weight: 224.17 g/mol

5-Sulfosalicylaldehyde sodium salt

CAS No.: 16856-04-5

Cat. No.: VC21044294

Molecular Formula: C7H5NaO5S

Molecular Weight: 224.17 g/mol

* For research use only. Not for human or veterinary use.

5-Sulfosalicylaldehyde sodium salt - 16856-04-5

Specification

CAS No. 16856-04-5
Molecular Formula C7H5NaO5S
Molecular Weight 224.17 g/mol
IUPAC Name sodium;3-formyl-4-hydroxybenzenesulfonate
Standard InChI InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1
Standard InChI Key SNPXAEMDIJSTBY-UHFFFAOYSA-M
Isomeric SMILES C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+]
SMILES C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+]
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+]

Introduction

Basic Information and Structural Characteristics

5-Sulfosalicylaldehyde sodium salt, also known as sodium 3-formyl-4-hydroxybenzenesulfonate, is an organic compound with significant importance in various scientific fields. The compound features a benzene ring substituted with three functional groups: a hydroxyl group, an aldehyde group, and a sulfonate group. This unique arrangement of functional groups contributes to its distinctive chemical properties and reactivity patterns.

Chemical Identity and Basic Properties

PropertyValue
CAS Number16856-04-5
Molecular FormulaC₇H₅NaO₅S
Molecular Weight224.17 g/mol
IUPAC NameSodium 3-formyl-4-hydroxybenzenesulfonate
AppearanceColorless crystalline solid
Melting Point170-173°C
SolubilityHighly soluble in water

Structural Features

The chemical structure of 5-sulfosalicylaldehyde sodium salt includes a benzene ring with three key functional groups strategically positioned to enable its characteristic reactivity. The hydroxyl group at the ortho position to the aldehyde creates an intramolecular hydrogen bonding opportunity that influences the compound's chemical behavior. The sulfonate group enhances water solubility, making this compound particularly useful in aqueous reaction systems .

The presence of both the aldehyde and sulfonic acid groups in 5-sulfosalicylaldehyde sodium salt is particularly noteworthy, as this combination confers unique reactivity patterns that distinguish it from related compounds such as sulfosalicylic acid or salicylaldehyde.

Synthetic Routes and Production Methods

Several synthetic pathways have been developed for the preparation of 5-sulfosalicylaldehyde sodium salt, with variations in reaction conditions and starting materials depending on the desired scale and purity.

Laboratory Synthesis

The most common laboratory preparation method involves the reaction of sulfosalicylic acid with formaldehyde under basic conditions. Sodium hydroxide is typically employed as a base to facilitate the formation of the sodium salt. The reaction proceeds through a series of steps that culminate in the formation of the desired product .

The general synthetic route can be represented as:

  • Reaction of sulfosalicylic acid with formaldehyde

  • Base-catalyzed transformation using sodium hydroxide

  • Purification through crystallization techniques

Industrial Production Methods

In industrial settings, the synthesis of 5-sulfosalicylaldehyde sodium salt typically follows a similar pathway but with modifications to accommodate larger scale production. The industrial process generally involves:

  • Reaction of sulfosalicylic acid with formaldehyde in the presence of a sodium hydroxide solution

  • Heating of the reaction mixture to promote formation of the desired product

  • Purification through crystallization techniques to obtain the final product

The efficiency of this process and the purity of the resulting product can vary based on reaction conditions, reagent quality, and purification methods employed.

Chemical Reactivity and Reactions

5-Sulfosalicylaldehyde sodium salt participates in various chemical reactions, predominantly due to the reactivity of its aldehyde, hydroxyl, and sulfonate functional groups.

Types of Reactions

Reaction TypeDescriptionCommon ReagentsMajor Products
OxidationConversion of aldehyde to carboxylic acidPotassium permanganate, Hydrogen peroxideSulfosalicylic acid
ReductionConversion of aldehyde to alcoholSodium borohydride, Lithium aluminum hydrideSulfosalicylic alcohol
Electrophilic SubstitutionSubstitution reactions on the aromatic ringBromine, Chlorinating agentsSubstituted derivatives
Complex FormationFormation of stable complexes with metal ionsTransition metal saltsMetal complexes

Complex Formation with Metal Ions

One of the most significant reaction pathways for 5-sulfosalicylaldehyde sodium salt is its ability to form stable complexes with metal ions. This property is particularly important for its applications in analytical chemistry and potential therapeutic uses. The compound acts as a ligand that can bind to various metal ions, influencing their reactivity and biological roles.

The formation of these metal complexes is facilitated by the presence of the hydroxyl and aldehyde groups, which can coordinate with metal ions to form stable complexes. Research has shown that derivatives of this compound can form complexes with cobalt and other transition metals, which may have applications in catalysis and materials science .

Biological Activity and Research Applications

5-Sulfosalicylaldehyde sodium salt has garnered significant attention in various fields due to its biological properties and potential applications in scientific research.

Interaction with DNA

Studies have demonstrated that derivatives of 5-sulfosalicylaldehyde sodium salt can bind effectively to calf thymus DNA. This property is particularly relevant for developing anticancer drugs, as it may facilitate targeted drug delivery systems. The binding affinity and specificity can be quantitatively assessed using techniques such as UV-visible spectroscopy and fluorescence spectroscopy.

Antimicrobial Activity

Research indicates that 5-sulfosalicylaldehyde sodium salt exhibits potential antimicrobial properties. While further studies are required to elucidate the exact mechanisms, preliminary findings suggest that it may inhibit the growth of various bacterial strains. The compound's ability to chelate metal ions could play a role in disrupting bacterial metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Escherichia coli256 µg/mL
Pseudomonas aeruginosa512 µg/mL

Cytotoxicity Studies

In vitro studies using human lung cancer cell lines have shown that derivatives of 5-sulfosalicylaldehyde sodium salt exhibit significant cytotoxic effects, indicating potential as anticancer agents. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.

Analytical Applications

5-Sulfosalicylaldehyde sodium salt has various applications in analytical chemistry, particularly in the determination of proteins and amino acids due to its ability to form stable complexes with these biomolecules.

Protein Analysis

The compound is used in analytical chemistry for the determination of proteins due to its ability to form stable complexes with protein molecules. This property makes it useful as a reagent in various biochemical assays and protein quantification methods .

Metal Ion Detection

Due to its ability to form colored complexes with metal ions, 5-sulfosalicylaldehyde sodium salt can be used as an indicator in the detection and quantification of metal ions in solution. This application is particularly useful in environmental monitoring and industrial quality control.

Comparison with Related Compounds

Understanding the similarities and differences between 5-sulfosalicylaldehyde sodium salt and related compounds provides valuable insights into its unique properties and applications.

Structural Analogs

CompoundStructural DifferencesProperty Differences
Sulfosalicylic acidLacks the aldehyde groupMore acidic, different reactivity pattern
SalicylaldehydeLacks the sulfonic acid groupLower water solubility, different reactivity pattern
SulfosalicylamideContains an amide group instead of an aldehydeDifferent reactivity, potential pharmaceutical applications

Uniqueness of 5-Sulfosalicylaldehyde Sodium Salt

5-Sulfosalicylaldehyde sodium salt is distinct due to the presence of both the aldehyde and sulfonic acid groups, which confer unique reactivity and solubility properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications .

SupplierPurityQuantityPrice Range (EUR)
Supplier A97%1g507.00
Supplier A97%100mg109.00
Supplier A97%250mg181.00
Supplier B95+%1g554.00
Supplier C95.0%1g367.00
Supplier C95.0%100mg91.00

These prices are indicative of the relatively high cost of this specialized chemical, reflecting its niche applications and synthesis complexity .

Supply Chain and Availability

The compound is available from specialized chemical suppliers with estimated delivery times ranging from two weeks to a month, depending on the supplier and location. Several manufacturers offer this compound with purity levels typically ranging from 95% to 97%, suitable for research applications .

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